

Head-to-head comparison of different Voacanga alkaloids' bioactivity

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Compound of Interest

Compound Name: *Vobtusine*

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A Head-to-Head Comparison of the Bioactivity of Voacanga Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various alkaloids derived from *Voacanga africana*. The data presented is compiled from peer-reviewed experimental studies to facilitate informed decisions in research and drug development.

Summary of Bioactivities

The alkaloids from *Voacanga africana* exhibit a wide range of pharmacological effects, including antagonism of cannabinoid receptors, anti-parasitic properties against filarial worms, and modulation of neuronal excitability and transient receptor potential (TRP) channels. This guide focuses on the quantitative comparison of these activities for prominent alkaloids such as voacamine, voacangine, ibogaine, and related compounds.

Data Presentation

Cannabinoid Receptor 1 (CB1) Antagonism

Alkaloid	IC50 (μM)	Reference Compound	IC50 (μM)
Voacamine	0.041	Rimonabant	0.004
3,6-Oxidovoacangine	0.199		
5-Hydroxy-3,6-oxidovoacangine	0.141		

Anti-Onchocercal Activity (against *Onchocerca ochengi*)

Alkaloid	IC50 (μM) - Microfilariae	IC50 (μM) - Adult Male Worms
Voacamine	2.49[1]	3.45[1]
Voacangine	5.49[1]	9.07[2]
Voacristine	3.24	4.12
Coronaridine	4.87	6.23
Iboxygaine	4.52	5.89
Voacorine	2.89	3.98
Conoduramine	Inactive	Inactive

Cytotoxicity Against Human Cancer Cell Lines (MTT Assay)

Alkaloid	Cell Line	IC50 (µg/mL)
Voacamine	HEPG-2 (Liver)	19.3
A375 (Melanoma)	19.5	
MDA-MB-231 (Breast)	25	
SH-SY5Y (Neuroblastoma)	>50	
CT26 (Colon)	>50	
Vobasine	HEPG-2 (Liver)	>50
A375 (Melanoma)	>50	
MDA-MB-231 (Breast)	>50	
SH-SY5Y (Neuroblastoma)	>50	
CT26 (Colon)	>50	

Modulation of Neuronal Excitability in Parabrachial Nucleus

Compound	ED50
Ibogaine	5 µM[3][4][5]
Voacanga africana extract	170 µg/mL[3][4][5]

Transient Receptor Potential (TRP) Channel Modulation by Voacangine

Channel	Activity	EC50 / IC50 (μM)
TRPA1	Agonist	8 (EC50)[6][7][8]
TRPV1	Antagonist	50 (IC50, vs. Capsaicin)[6][7][8]
TRPM8	Antagonist	9 (IC50, vs. Menthol)[6][7][8]
TRPM8	Antagonist	7 (IC50, vs. Icilin)[6][8]

Experimental Protocols

Cannabinoid Receptor 1 (CB1) Competitive Binding Assay

This protocol is a representative method for determining the binding affinity of compounds to the CB1 receptor.

1. Membrane Preparation:

- Membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 cells) are used.
- Cells are homogenized in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, pH 7.4) and centrifuged.
- The resulting pellet containing the membranes is resuspended in an assay buffer.

2. Binding Assay:

- The assay is typically performed in a 96-well plate format.
- Membrane homogenates are incubated with a radiolabeled CB1 receptor antagonist (e.g., [3H]SR141716A) and varying concentrations of the test compound (e.g., Voacanga alkaloids).
- The incubation is carried out at 30°C for a specified time (e.g., 60-90 minutes) in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[9]

- Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled CB1 antagonist.

3. Filtration and Detection:

- The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
- The filters are washed with ice-cold wash buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

- The IC₅₀ values are calculated from the competition binding curves using non-linear regression analysis.

Onchocerca ochengi Motility Assay

This assay assesses the in vitro anti-filarial activity of compounds against *Onchocerca ochengi*.

1. Parasite Collection and Preparation:

- Adult *O. ochengi* worms are isolated from the umbilical skin of infected cattle.[\[10\]](#)
- Microfilariae are obtained from skin snips of infected cattle.
- Worms are washed and maintained in a suitable culture medium (e.g., RPMI-1640 supplemented with serum and antibiotics).

2. Assay Procedure:

- The assay is conducted in 96-well plates.
- A defined number of microfilariae or one adult male worm per well are incubated with various concentrations of the test compounds.
- A negative control (e.g., 2% DMSO) and a positive control (e.g., Auranofin for adult worms, Ivermectin for microfilariae) are included.[\[11\]](#)

- Plates are incubated at 37°C in a 5% CO₂ atmosphere.

3. Motility Assessment:

- The motility of the worms is observed and scored at different time points (e.g., 24, 48, 72, 96, and 120 hours) using an inverted microscope.
- A scoring system is used to quantify motility, and the percentage inhibition of motility is calculated relative to the negative control.

4. Data Analysis:

- IC₅₀ values are determined by plotting the percentage of motility inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Culture and Treatment:

- Human cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.
- After allowing the cells to adhere, they are treated with various concentrations of the test alkaloids for a specified duration (e.g., 72 hours).

2. MTT Incubation:

- Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
- The plates are incubated for a further 3-4 hours at 37°C to allow the reduction of MTT by metabolically active cells into insoluble formazan crystals.[\[12\]](#)

3. Solubilization and Measurement:

- The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

- The percentage of cell viability is calculated relative to untreated control cells.
- IC50 values are determined from the dose-response curves.

Whole-Cell Patch-Clamp Recording of Neuronal Excitability

This electrophysiological technique is used to measure the electrical activity of individual neurons.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

1. Slice Preparation:

- Brain slices containing the parabrachial nucleus are prepared from rodents.
- Slices are maintained in an artificial cerebrospinal fluid (aCSF) solution.

2. Recording Setup:

- A glass micropipette filled with an internal solution (e.g., containing K-gluconate, ATP, and GTP) is used as the recording electrode.[\[13\]](#)
- The micropipette is carefully brought into contact with the membrane of a neuron in the parabrachial nucleus to form a high-resistance seal (giga-seal).
- The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.[\[14\]](#)

3. Electrophysiological Recordings:

- Neuronal activity, including membrane potential and action potentials, is recorded in current-clamp mode.

- The effects of the test compounds on neuronal excitability are assessed by bath application of the compounds at various concentrations.

4. Data Analysis:

- Changes in neuronal firing rate, membrane potential, and other electrophysiological parameters are analyzed to determine the effects of the alkaloids.
- ED50 values are calculated from the dose-response relationship.

Calcium Imaging for TRP Channel Activity

This technique measures changes in intracellular calcium concentration to assess the activation or inhibition of TRP channels.

1. Cell Preparation and Loading:

- Cells expressing the target TRP channel (e.g., HEK293 cells) are cultured on coverslips.
- The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
[6]

2. Imaging Setup:

- The coverslip with the loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope equipped with a calcium imaging system.

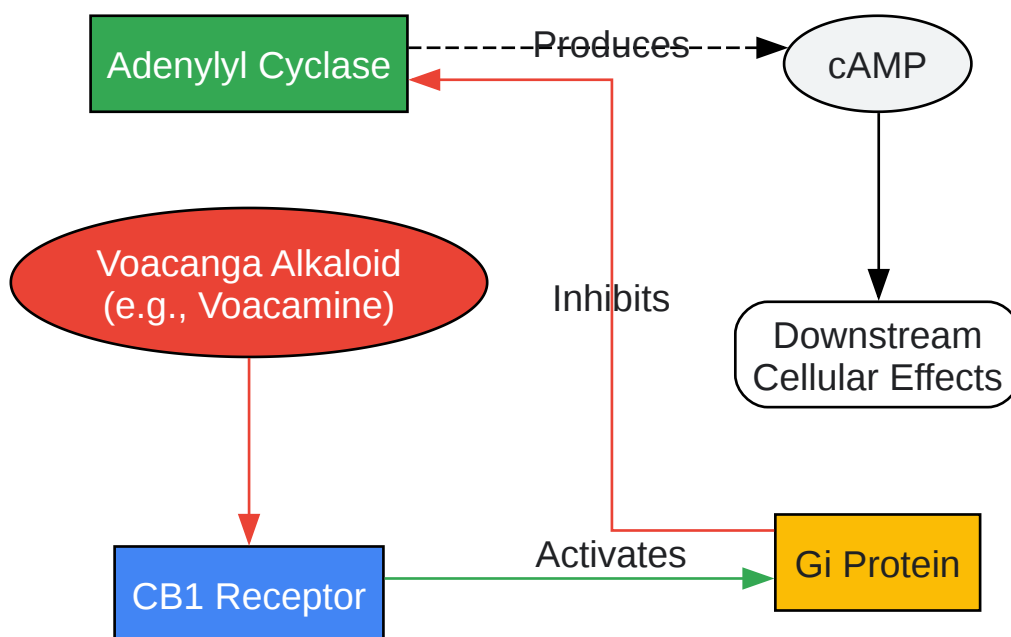
3. Assay Procedure:

- The cells are perfused with a buffer solution, and baseline fluorescence is recorded.
- To assess agonist activity, the test compound is applied, and changes in fluorescence intensity are measured.
- To assess antagonist activity, the cells are pre-incubated with the test compound before applying a known TRP channel agonist (e.g., capsaicin for TRPV1, menthol for TRPM8).

4. Data Analysis:

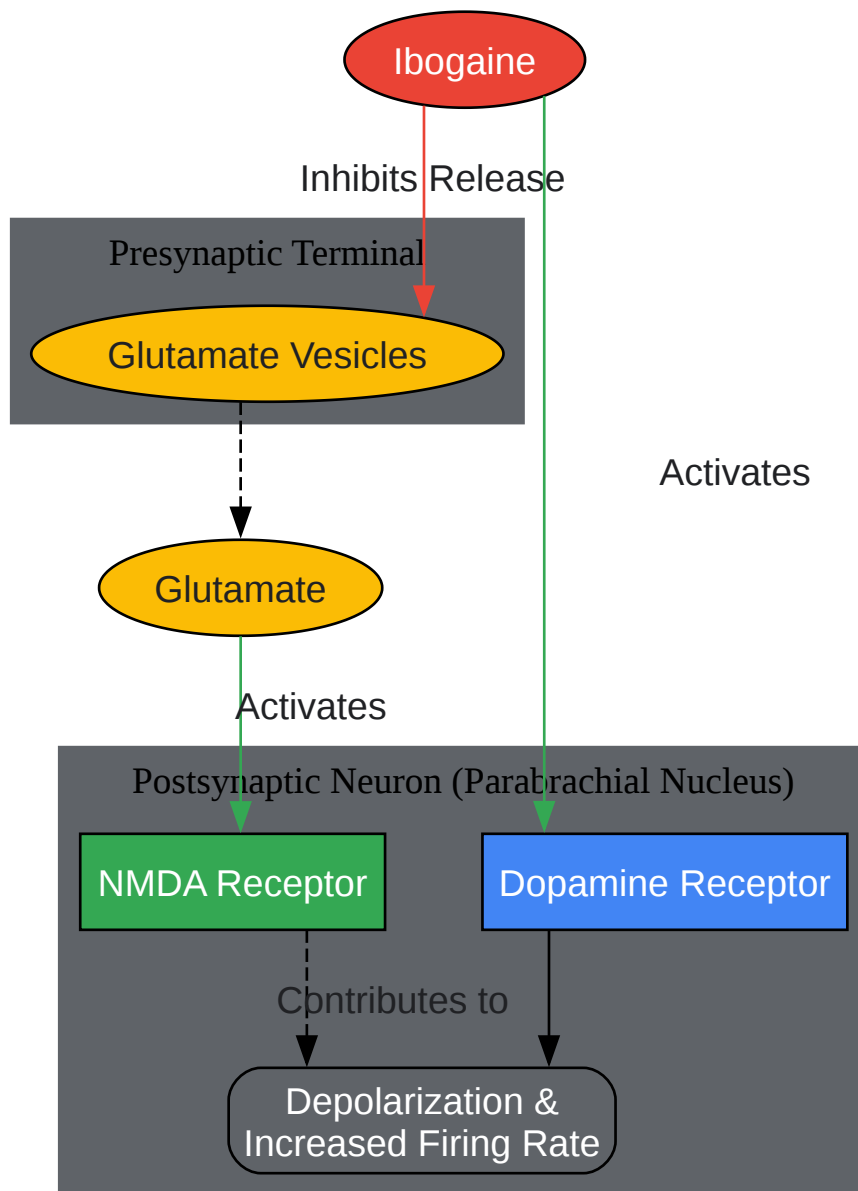
- The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
- EC50 values for agonists and IC50 values for antagonists are calculated from the dose-response curves.

Mandatory Visualizations



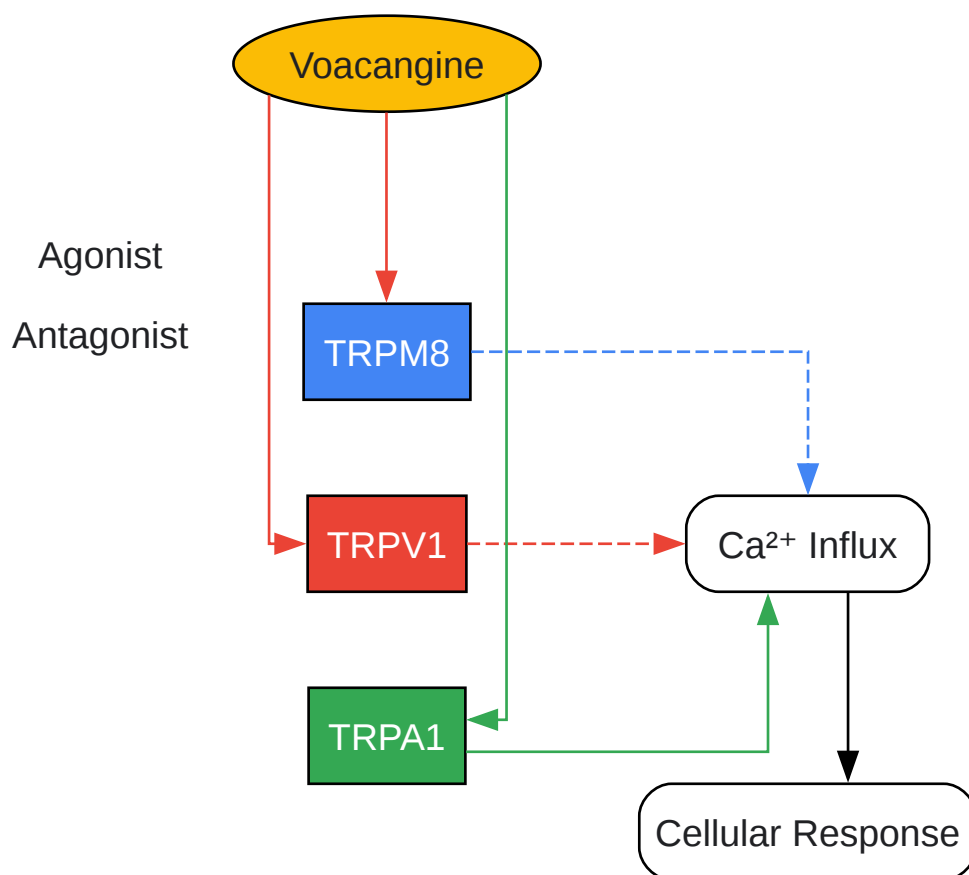
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Caption: Signaling pathway of CB1 receptor antagonism by Voacanga alkaloids.



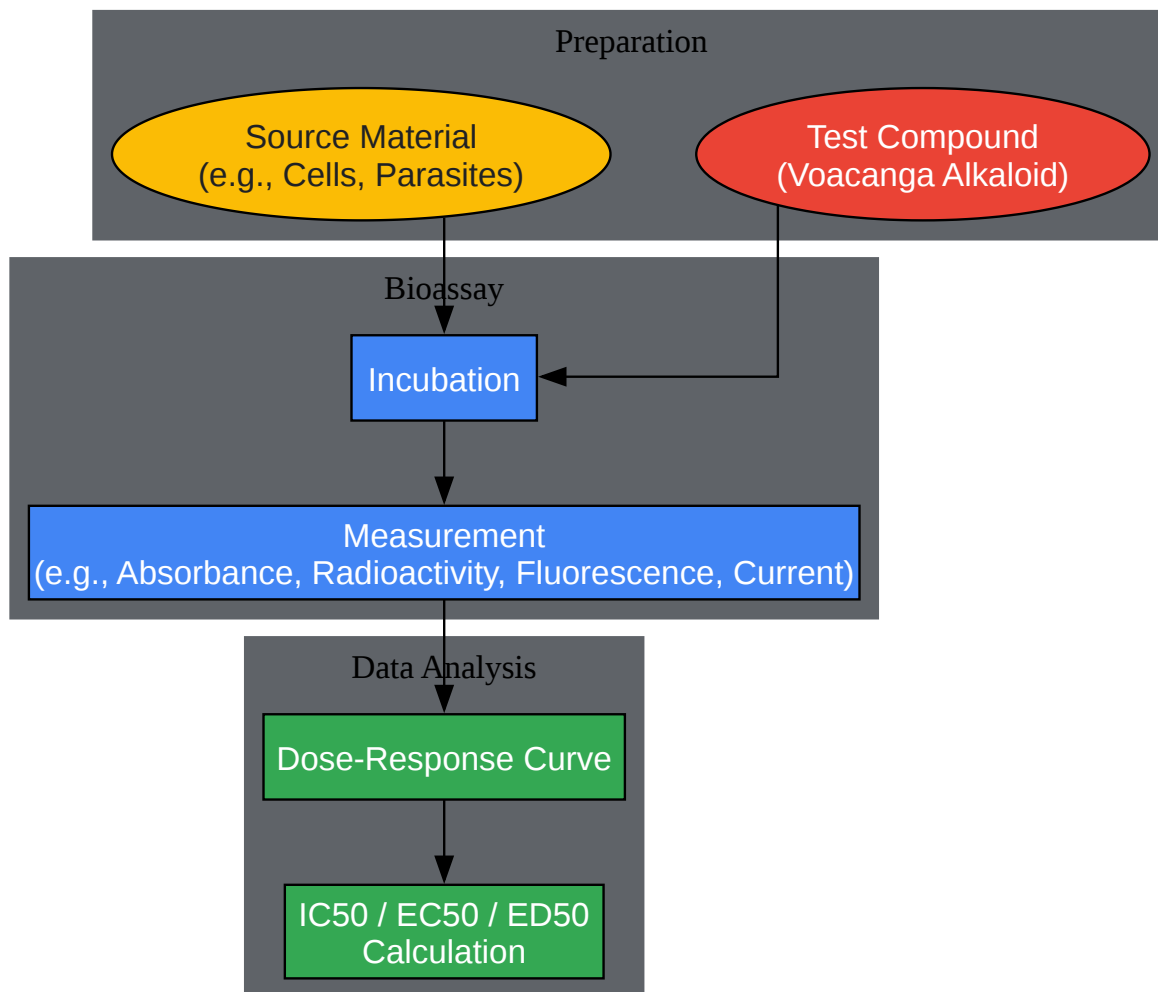
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Caption: Modulation of neuronal excitability by Ibogaine in the parabrachial nucleus.



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Caption: Modulation of TRP channels by Voacangine.



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Caption: General experimental workflow for bioactivity screening.

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